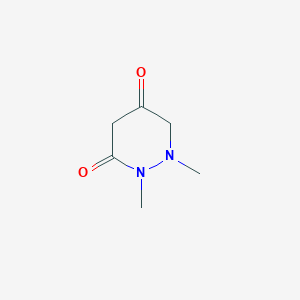
1,2-Diiodo-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodo-3-fluorobenzene: is an organic compound with the molecular formula C6H3FI2 and a molecular weight of 347.90 g/mol . It is a derivative of benzene, where two iodine atoms and one fluorine atom are substituted at the 1, 2, and 3 positions, respectively. This compound is typically a yellow to off-white solid and is used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Diiodo-3-fluorobenzene can be synthesized through a multi-step process involving the halogenation of fluorobenzene derivatives. One common method involves the diazotization of aniline derivatives followed by halogenation. For example, the diazotization of 3-fluoroaniline can be followed by iodination to introduce the iodine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves continuous-flow processes to ensure high yield and safety. The diazotization reaction is often carried out in a tubular reactor to minimize side reactions and improve stability .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Diiodo-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form diiodofluorobenzene derivatives or reduction to remove the halogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and catalysts.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted fluorobenzene derivatives.
Oxidation Reactions: Products include diiodofluorobenzene oxides.
Reduction Reactions: Products include fluorobenzene and partially reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodo-3-fluorobenzene is used in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of halogen bonding interactions in biological systems.
Medicine: The compound is explored for its potential use in radiolabeling and imaging due to the presence of iodine atoms.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,2-diiodo-3-fluorobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The presence of iodine and fluorine atoms on the benzene ring influences the reactivity and selectivity of the compound in these reactions. The iodine atoms act as electron-withdrawing groups, making the ring more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Fluorobenzene (C6H5F): A simpler derivative with only one fluorine atom.
1,2-Difluorobenzene (C6H4F2): Contains two fluorine atoms at the 1 and 2 positions.
1,2-Diiodobenzene (C6H4I2): Contains two iodine atoms at the 1 and 2 positions
Uniqueness: 1,2-Diiodo-3-fluorobenzene is unique due to the presence of both iodine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of these halogens allows for versatile applications in synthesis and research .
Eigenschaften
Molekularformel |
C6H3FI2 |
|---|---|
Molekulargewicht |
347.89 g/mol |
IUPAC-Name |
1-fluoro-2,3-diiodobenzene |
InChI |
InChI=1S/C6H3FI2/c7-4-2-1-3-5(8)6(4)9/h1-3H |
InChI-Schlüssel |
JYFUOBSQTCVCGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(tert-Butyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095555.png)







![Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B13095602.png)

![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)
